1-(5-Methylfuran-2-yl)propan-2-ol
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Overview
Description
1-(5-Methylfuran-2-yl)propan-2-ol is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. Furans and their derivatives have been widely studied due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylfuran-2-yl)propan-2-ol can be achieved through several methods. One common approach involves the oxidation of furan derivatives using oxidizing agents such as oxone in water as a solvent . This method is practical and scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of furan derivatives often involves the use of heterogeneous catalytic processes. For example, the preparation of furoic acid and its derivatives can be achieved through catalytic processes from furfural or its derivatives . These methods are economically advantageous and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylfuran-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxone.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of furan derivatives can lead to the formation of furanones .
Scientific Research Applications
1-(5-Methylfuran-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Methylfuran-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar chemical properties and applications.
5-Hydroxymethylfurfural: A furan derivative known for its use in the production of renewable chemicals and biofuels.
2-Furoic Acid: A furan derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-(5-Methylfuran-2-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups provide unique sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H12O2 |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6,9H,5H2,1-2H3 |
InChI Key |
VIDXNSNCXZIGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CC(C)O |
Origin of Product |
United States |
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